(-)-Sarin

Description

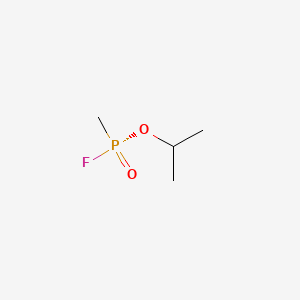

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[fluoro(methyl)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAHQFWOVKZOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FO2P | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042371 | |

| Record name | Sarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sarin appears as a colorless, odorless liquid. Almost no odor in pure state. Used as a quick-acting military chemical nerve agent. Chemical warfare agent., "G-type agents are clear, colorless, and tasteless liquids that are miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent; however, it evaporates at about the same rate as water." [ATSDR Medical Management] | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

297 °F at 760 mmHg (EPA, 1998), 147 °C at 760 mm Hg; 56 °C at 16 mm Hg | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Non-flammable (EPA, 1998) | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Miscible with water /1X10+6 mg/L at 25 °C / | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0887 g/mL at 25 °C | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.86 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.86 (Air = 1) | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.9 mmHg at 77 °F (EPA, 1998), 2.86 [mmHg], 2.86 mm Hg at 25 °C | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless transparent liquid | |

CAS No. |

107-44-8 | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4XG72QGFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-71 °F (EPA, 1998), -57 °C | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Stereoselective Synthesis of Sarin and Analogous Chiral Organophosphonates

Diverse Synthetic Strategies for Chiral Organophosphorus Compounds

The development of efficient methods for accessing P-stereogenic centers is highly desirable due to their broad applications. Traditional approaches often rely on the resolution of diastereoisomers or the use of stoichiometric chiral auxiliaries nih.govchinesechemsoc.orgchemrxiv.org. However, more advanced strategies aim for catalytic enantioselective approaches that avoid the need for stoichiometric chiral reagents chinesechemsoc.org.

Enantioselective methodologies for creating phosphorus-chiral centers are critical for producing optically active organophosphorus compounds. While stereospecific nucleophilic substitution at P(V) offers a general strategy, existing methods often depend on diastereocontrol using chiral auxiliaries chemrxiv.org. Recent advancements have focused on catalytic, enantioselective methods to synthesize versatile stereogenic P(V) building blocks without requiring stoichiometric quantities of chiral controlling elements chemrxiv.org. For instance, hydrogen-bond-donor catalysis has been reported for the enantioselective synthesis of chlorophosphonamidates, which serve as versatile chiral P(V) building blocks chemrxiv.org. These chlorophosphonamidates possess two leaving groups that can be sequentially and stereospecifically displaced to yield a variety of stereogenic-at-P(V) compounds with diverse substitution patterns chemrxiv.org.

Asymmetric catalysis plays a pivotal role in the enantioselective synthesis of organophosphonates, offering a more efficient route compared to stoichiometric methods nih.govmdpi.com. Despite its importance, catalytic enantioselective approaches for synthesizing chiral organophosphorus compounds are less common nih.gov. One strategy involves the catalytic enantioselective nucleophilic desymmetrization of phosphonate (B1237965) esters nih.gov. This process, catalyzed by a superbasic bifunctional iminophosphorane catalyst, enables the preparation of enantioenriched phosphorus(V) centers that can be further diversified enantiospecifically into a wide range of biologically relevant phosphorus(V) compounds nih.gov. This method can accommodate various carbon substituents at phosphorus, and the resulting synthetic intermediates can be combined with diverse O-, N-, and S-based nucleophiles nih.gov.

Another approach involves chiral nucleophilic catalysis for the synthesis of enantioenriched phosphorus centers mdpi.com. For example, racemic H-phosphinate species can be coupled with nucleophilic alcohols under halogenating conditions to produce chiral phosphonate products mdpi.com. While initial enantioselectivity might be modest (e.g., up to 62% ee with benzotetramisole (BTM) as a catalyst), optimization of reaction conditions such as solvent, base, and temperature can improve the outcome mdpi.comudayton.edu. The use of chiral copper-sulfoximine catalysts has also been reported for the catalytic asymmetric synthesis of phosphonic γ-(hydroxyalkyl)butenolides, demonstrating excellent regio-, diastereo-, and enantiocontrol nih.gov.

Chemo-enzymatic approaches combine chemical synthesis with enzymatic transformations to achieve high stereoselectivity in the synthesis of chiral phosphonates liverpool.ac.ukmathnet.ru. This hybrid methodology offers a powerful route to access enantiomerically pure substrates. For example, the chemo-enzymatic synthesis of triaryl P-chiral ligands has been achieved from readily available starting materials liverpool.ac.uk. This involves the metallo-induced 1,4-rearrangement of phosphonates to produce prochiral phosphine (B1218219) oxides, which are then enzymatically desymmetrized in good yield and high enantiomeric excess using enzymes like CAL-A liverpool.ac.uk.

Enzymatic catalysis is emerging as an attractive technology for organic synthesis, particularly for constructing biologically relevant chiral phosphonates chemrxiv.org. Highly chemo- and enantioselective reactions mediated by enzymes, such as PfBAL or its mutant A28G, have been developed for the synthesis of chiral phosphonates through cross-benzoin reactions involving highly enolizable 2-phosphonate aldehydes and aryl aldehydes chemrxiv.org. These enzymatic processes selectively yield biologically active hydroxyl ketone-containing phosphonate products with high yields and excellent enantioselectivities, even on gram scales chemrxiv.org.

Furthermore, bacterial phosphotriesterases (PTEs) and their mutants have been utilized in chemo-enzymatic procedures for the chiral synthesis of sarin (B92409) and soman (B1219632) analogues tamu.edunih.gov. For instance, a chemo-enzymatic procedure was developed for the chiral synthesis of the four stereoisomers of O-pinacolyl p-nitrophenyl methylphosphonate (B1257008) (a soman analogue) with high diastereomeric excess tamu.edunih.gov. The wild-type PTE often prefers the R(P)-enantiomer of sarin analogues, but specific PTE mutants can reverse this stereoselectivity, showing enhanced catalytic activities toward the S(P)-isomers, which are typically more toxic tamu.edunih.govimrpress.com.

Isotopic Labeling in (-)-Sarin Research Synthesis

Isotopic labeling is a technique used in chemical and biochemical research to track the passage of an isotope through chemical reactions or metabolic pathways wikipedia.org. It involves replacing one or more specific atoms in a reactant with their isotopes, which can be stable nuclides (e.g., ²H, ¹³C, ¹⁵N) or radionuclides wikipedia.orgsilantes.comcriver.comsilantes.com. This technique is invaluable for understanding reaction mechanisms, determining metabolic routes and rates, and for quantitative analysis wikipedia.orgcriver.com.

In the context of this compound research synthesis, isotopic labeling can be employed to study its formation pathways, degradation mechanisms, and interactions with biological systems. By incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into specific positions of the Sarin molecule, researchers can track the fate of these labeled atoms using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) wikipedia.orgcriver.comrsc.org. For example, ¹³C-labeling experiments can use Proton NMR to observe each single protonated carbon position separately, allowing for the determination of the percentage of isotopomers labeled at specific positions wikipedia.org. This provides detailed insights into the molecular transformations.

The synthesis of isotopically labeled compounds often involves exploiting existing synthetic methodologies by replacing key commercial building blocks with their isotopically labeled equivalents criver.com. When this is not feasible, bespoke synthetic solutions are developed to achieve the desired labeling strategy criver.com. Typically, stable isotopic standards are provided with high isotopic enrichment, often exceeding 98% criver.com.

Enantiomeric Purity and Characterization in Synthetic Pathways

Ensuring and characterizing the enantiomeric purity of chiral organophosphonates, including this compound and its analogues, is a critical aspect of their synthetic pathways. The biological activity and toxicity of these compounds are often highly dependent on their absolute configuration and enantiomeric excess (ee) nih.govscispace.comnih.gov.

Various analytical methods are employed for the determination of enantiomeric purity and absolute configuration:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P, ¹³C, and ¹H NMR, is a powerful tool for differentiating enantiomers of chiral phosphorus compounds nih.govscispace.comspectroscopyonline.comresearchgate.netacs.org. The use of chiral solvating agents (CSAs) is a common strategy to induce diastereomeric complexes with the enantiomers, leading to different chemical shifts that can be observed in the NMR spectra nih.govscispace.comspectroscopyonline.comresearchgate.netacs.org. For example, commercially available amino acid derivatives like Fmoc-Trp(Boc)-OH have been shown to differentiate enantiomers of chiral phosphonates, phosphinates, phosphates, phosphine oxides, and phosphonamidates nih.govscispace.comresearchgate.net. α-Cyclodextrin has also been successfully applied as a chiral solvating agent for the enantiomeric excess determination of phosphonate-containing compounds via ³¹P NMR spectroscopy spectroscopyonline.com. The differentiation is attributed to the intrinsic difference in the chemical shift of the diastereomeric complexes formed between the CSA and the enantiomers nih.govscispace.com.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC): Chiral HPLC and GLC methods are widely used for resolving enantiomers and determining their purity nih.govmathnet.ru. These techniques utilize chiral stationary phases that selectively interact with one enantiomer over the other, leading to different retention times and thus separation nih.gov. For instance, the enantiomeric purity of stereoisomers of pinacolyl 4-nitrophenyl methylphosphonate (a soman analogue) has been resolved with significant effort using chiral HPLC methods nih.govscispace.com.

Circular Dichroism: Circular dichroism (CD) spectroscopy can also be used to determine the optical purity and absolute configuration of chiral phosphonates mathnet.ru.

Kinetic Enzymatic Resolution: This method involves the stereoselective hydrolysis of one enantiomer from a racemic mixture using enzymes like bacterial phosphotriesterase (PTE) nih.govscispace.com. Mutant enzymes can be engineered to enhance or even invert stereoselectivity, facilitating the isolation of enantiomerically pure substrates nih.govscispace.com. The absolute configurations of the unhydrolyzed products can often be reliably predicted based on the known stereoselectivity of the wild-type enzyme and characterized mutant variants nih.govscispace.com.

The precise determination of enantiomeric purity is crucial for both research and regulatory purposes, especially for compounds with significant biological impact like this compound.

Interactions with Other Esterase Enzymes (Research Focus)

Butyrylcholinesterase Interaction Mechanisms

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), is a target for organophosphate compounds like sarin. Sarin inhibits BChE by forming a covalent bond with a specific serine residue located in the enzyme's active site. During this process, the fluoride (B91410) group of sarin acts as a leaving group, resulting in the formation of a robust and biologically inactive organo-phosphoester adduct wikipedia.org. This phosphonylation renders the enzyme incapable of its normal hydrolytic function.

Computational studies, including molecular dynamics (MD) and docking simulations, have explored the binding of sarin to BChE. These studies indicate that sarin, along with tabun (B1200054), tends to be a weaker inhibitor of BChE compared to other nerve agents like VX and soman mmsl.cz. The correct orientation of the sarin molecule at the active site is crucial for effective binding and subsequent inhibition mmsl.cz. Research into human BChE mutants, such as the G117H variant, has shown a remarkably improved activity against sarin. This enhanced activity is attributed to a facilitated water-mediated nucleophilic attack on the sarin-phosphorylated enzyme, leading to spontaneous reactivation nih.gov. The oxyanion hole, formed by residues like G116, G117 (or H117 in the mutant), and A199, plays a critical role in interacting with the phosphoryl oxygen of sarin nih.gov.

Paraoxonase (PON1) Catalytic Degradation Pathways (Molecular Level)

Engineered variants of PON1 have demonstrated significantly enhanced rates of hydrolysis for G-type nerve agents, including sarin, compared to wild-type PON1 acs.org. For instance, studies have shown that PON1's catalytic activity varies depending on the nerve agent, with tabun hydrolysis being more efficient than sarin and soman hydrolysis researchgate.net.

Carboxylesterase (hCE1) Hydrolysis Mechanisms

Human carboxylesterase 1 (hCE1), predominantly found in the liver, also plays a role in the hydrolysis and detoxification of organophosphorus compounds like sarin nih.govresearchgate.netplos.org. hCE1 operates via a standard two-step serine hydrolase catalytic mechanism involving a catalytic triad (B1167595) composed of serine, histidine, and glutamic acid residues nih.govresearchgate.net.

Unlike the cholinesterases (AChE and BChE), hCE1 does not undergo the "aging" process after inhibition by nerve agents, which typically renders the enzyme irreversibly inhibited researchgate.net. Wild-type hCE1 exhibits a slow, spontaneous reactivation following exposure to sarin, a characteristic not observed after inhibition by soman or cyclosarin (B1206272) nih.govresearchgate.net. Furthermore, hCE1 shows stereoselectivity, with the P(S) isomer of sarin being spontaneously hydrolyzed, while the P(R) isomer is more resistant to removal from the active site nih.govresearchgate.net.

Mutations in hCE1, such as the V146H/L363E variant, have been designed to significantly enhance the rate of sarin hydrolysis, leading to increased enzyme reactivation researchgate.netplos.org.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling techniques are indispensable tools for elucidating the complex interactions of this compound with biological targets and catalytic surfaces at an atomic and molecular level. These methods provide detailed insights into reaction energetics, binding mechanisms, and conformational dynamics.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) calculations are widely employed to investigate the reaction energetics and mechanisms associated with sarin. DFT studies have been used to analyze the alkaline hydrolysis of sarin, identifying reaction barriers and pathways nih.govrsc.org. For example, DFT calculations have revealed that the decomposition of sarin on surfaces like molybdenum dioxide (MoO₂) proceeds via a dealkylation reaction, requiring a remarkably low activation energy of 53.7 kJ/mol mpg.de.

DFT is also utilized to understand the binding affinity and preferential locations of sarin in porous materials like zirconium-based metal-organic frameworks (Zr-MOFs), such as NU-1000, which are explored for nerve agent degradation acs.orgnih.gov. These calculations indicate that sarin's binding strength varies with the site environment within the framework acs.orgnih.gov. Additionally, DFT has been applied to study the adsorption mechanisms of sarin on clay mineral fragments, showing that sarin can be physisorbed through hydrogen bonds or chemisorbed via chemical bond formation with the phosphorus atom, depending on the mineral fragment's charge and composition nih.gov.

DFT calculations have also been integrated with X-ray crystallography to analyze the interactions between sarin adducts and enzyme active sites, providing insights into stabilization energies and hydrogen bonding networks pnas.org.

Molecular Dynamics and Docking Simulations of Enzyme-Ligand Complexes

Molecular Dynamics (MD) simulations and docking studies are crucial for understanding the dynamic interactions and binding poses of sarin with enzyme active sites. These computational methods are frequently used to investigate sarin's interaction with cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mmsl.czresearchgate.netplos.orgnih.govmdpi.comnih.govresearchgate.netacs.org.

Docking simulations predict the preferred orientation and conformation of sarin within the enzyme's active site, while MD simulations provide insights into the flexibility of the enzyme-ligand complex and conformational adjustments during binding mmsl.czresearchgate.netnih.gov. For instance, MD simulations have shown that the phosphoryl oxygen of sarin can strongly coordinate with metal ions in the active site of enzymes like phosphotriesterase (PTE), and that the enzyme's active site geometry can change significantly upon immersion in a water bath nih.gov.

These simulations also aid in the design of reactivators for sarin-inhibited enzymes by determining nucleophilic attack distances and binding energies of potential antidotes researchgate.netplos.orgnih.govmdpi.comacs.org. For example, studies on HI-6, an antidote for sarin-inhibited AChE, used MD simulations to determine the oxime-pyridinium ring structure and its hydrogen-bond network with the sarin isopropyl ether oxygen, revealing how a water molecule facilitates deprotonation for reactivation plos.orgnih.gov.

Quantum Mechanical Studies of Transition States in Enzyme Inhibition

Quantum Mechanical (QM) studies, often in combination with Molecular Mechanics (MM) in QM/MM approaches, provide high-level insights into the electronic structure and energetic profiles of transition states during sarin's enzyme inhibition. These studies are essential for understanding the detailed chemical steps involved in the phosphonylation of catalytic serine residues in enzymes like AChE acs.orgnih.govnih.govresearchgate.netmmsl.czresearchgate.netacs.org.

QM/MM simulations have predicted the presence of a stable pentacoordinate intermediate during the phosphonylation mechanism acs.orgnih.gov. For the interaction of sarin with AChE, QM/MM results indicate that the formation of this pentacoordinate intermediate is the rate-limiting step, with an activation barrier of approximately 3.6 kcal/mol nih.gov. These studies also highlight the importance of the protein environment in influencing the reaction pathway, such as preventing the O-isopropyl group of sarin from interacting with the catalytic serine if not properly oriented nih.gov. QM calculations also contribute to understanding the mobility of active site-bound sarin within enzymes and the conformational adjustments of enzyme pockets nih.gov.

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| This compound | 7871 | This CID refers to racemic Sarin. This compound is the (S)-enantiomer, which is the more active form. (+)-Sarin has CID 12315316. wikipedia.orgwikipedia.orgnih.govctdbase.orgmetabolomicsworkbench.org |

| Butyrylcholinesterase (BChE) | N/A | Enzyme (EC 3.1.1.8). drugbank.com |

| Paraoxonase (PON1) | N/A | Enzyme. ebi.ac.ukmdpi.comresearchgate.netpnas.org |

| Carboxylesterase (hCE1) | N/A | Enzyme. nih.govresearchgate.netplos.org |

Table 2: Representative DFT-Calculated Energetics for Sarin Interactions

| System/Reaction | Calculated Energetic Value | Notes | Source |

| Sarin decomposition on MoO₂ (dealkylation) | 53.7 kJ/mol (activation barrier) | Low energy barrier for decomposition. | mpg.de |

| Sarin binding to Al₁₂N₁₂ nanocluster (carbonyl oxygen adsorption) | -38.36 kcal/mol (adsorption energy) | Strong adsorption. | chemmethod.com |

| Sarin binding to SiAl₁₁N₁₂ nanocluster | -25.95 kcal/mol (adsorption energy) | chemmethod.com | |

| Sarin binding to GaAl₁₁N₁₂ nanocluster | -27.94 kcal/mol (adsorption energy) | chemmethod.com | |

| Phosphonylation of AChE catalytic serine by Sarin (formation of pentacoordinate intermediate) | 3.6 kcal/mol (activation barrier) | Rate-limiting step in enzymatic system. | nih.gov |

Table 3: Molecular Dynamics and Docking Simulation Findings for Sarin-Enzyme Complexes

| Enzyme/Complex | Key Findings | Source |

| Butyrylcholinesterase (BChE) | Sarin is a weaker inhibitor compared to VX and soman; correct active site orientation is crucial for binding. | mmsl.cz |

| Acetylcholinesterase (AChE) with HI-6 antidote | Oxime group of HI-6 forms hydrogen-bond network to sarin isopropyl ether oxygen; water molecule facilitates deprotonation for reactivation. | plos.orgnih.gov |

| Phosphotriesterase (PTE) | Phosphoryl oxygen of sarin strongly coordinates with less buried zinc atom; active site geometry changes upon immersion in water. | nih.gov |

| Sarin-inhibited hAChE with potential reactivators | Docking and MD simulations used to estimate nucleophilic attack distance and binding energy for antidote capacities. | researchgate.netmdpi.comacs.org |

Future Directions in Chiral Organophosphorus Chemistry

The field of chiral organophosphorus chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methods and the exploration of new applications. There is a growing interest in the design of chiral organophosphorus compounds as asymmetric catalysts for a wide range of chemical transformations. Furthermore, the unique properties of these compounds are being harnessed in the development of new materials with applications in optics, electronics, and polymer science. The continued exploration of the stereochemical intricacies of organophosphorus compounds promises to unlock new scientific frontiers and technological innovations.

Advanced Analytical Methodologies for Sarin and Its Degradation Products

Chiral Separation Techniques for Enantiomeric Purity Assessment

The stereochemistry of Sarin (B92409) is a crucial determinant of its biological activity, with the P(-)-enantiomer exhibiting significantly higher toxicity. Consequently, analytical methods capable of resolving the enantiomers are indispensable for a thorough assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of volatile compounds like Sarin. Chiral columns, often containing derivatized cyclodextrins, enable the differential interaction of enantiomers, leading to their separation.

For instance, a GammaDEX™ 225 column has been successfully used to resolve the enantiomers of cyclosarin (B1206272) (GF), a related G-type nerve agent, demonstrating the feasibility of this approach for Sarin as well. nih.gov The elution order of the enantiomers on such columns is a key parameter for their identification. nih.gov To enhance resolution, a two-dimensional gas chromatographic system can be employed, which offers improved separation of the enantiomers. oup.com The selection of the appropriate chiral stationary phase is critical, as different phases exhibit varying selectivities for different enantiomers. gcms.cz

Key Research Findings for Chiral GC-MS:

| Parameter | Finding | Reference |

| Stationary Phase | Derivatized cyclodextrins are effective for enantiomeric separation. | nih.govgcms.cz |

| Column Example | GammaDEX™ 225 has been used for related G-agent enantiomers. | nih.gov |

| System Configuration | Two-dimensional GC systems can improve resolution. | oup.com |

| Detection Limit | Absolute detection limits in the low picogram range per enantiomer have been reported. | oup.com |

Liquid chromatography-mass spectrometry (LC-MS) offers a versatile approach for the chiral resolution of Sarin, particularly for samples in complex biological matrices. One effective strategy involves the derivatization of Sarin enantiomers with a chiral reagent to form diastereomers. nih.govproquest.comresearchgate.net These diastereomers, having different physicochemical properties, can then be separated on a standard (achiral) reverse-phase LC column and detected by MS/MS. nih.govproquest.comresearchgate.net For example, (R)-2-(1-aminoethyl)phenol has been used as a derivatizing agent for this purpose. nih.govproquest.com

Alternatively, direct chiral separation can be achieved using a chiral stationary phase in the LC column. proquest.com Supercritical fluid chromatography (SFC), a technique related to LC, has also been shown to be effective in separating the enantiomers of G-type nerve agents using chiral columns like the Regis Whelk-O1. dtic.milnih.gov

Comparison of Chiral LC-MS Approaches:

| Approach | Description | Advantages |

| Derivatization | Reaction with a chiral agent to form diastereomers, followed by separation on an achiral column. | Utilizes standard LC columns; applicable to multiple nerve agents. nih.govproquest.com |

| Direct Chiral LC | Use of a chiral stationary phase to directly separate enantiomers. | No derivatization step required, simplifying sample preparation. |

| Chiral SFC | Utilizes supercritical fluid as the mobile phase with a chiral column. | Offers high efficiency and reduced organic solvent consumption. nih.gov |

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for the enantiomeric separation of charged or chargeable compounds. For chiral separations, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.netnih.govnih.govmdpi.combme.hu

The differential interaction between each enantiomer and the cyclodextrin (B1172386) results in different electrophoretic mobilities, leading to their separation. nih.gov The choice of cyclodextrin, its concentration, the pH of the electrolyte, and the applied voltage are critical parameters that must be optimized to achieve baseline resolution. researchgate.net While the direct application to Sarin enantiomers is less documented in readily available literature, the principles have been extensively applied to a wide range of chiral pharmaceuticals and other compounds, indicating its potential for Sarin analysis. nih.govresearchgate.netnih.govmdpi.com The technique is particularly well-suited for the analysis of nerve agent degradation products, which are often charged species. nih.gov

Spectroscopic Characterization of (-)-Sarin and Enzyme Adducts

Spectroscopic techniques provide invaluable information on the structure and quantity of this compound and its interaction products with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. ³¹P NMR is particularly useful for detecting Sarin and its phosphorus-containing metabolites. indexcopernicus.com The phosphorus atom in Sarin gives a characteristic signal in the ³¹P NMR spectrum, which appears as a doublet due to coupling with the fluorine atom. indexcopernicus.com The chemical shift of this signal can provide information about the chemical environment of the phosphorus atom. For instance, the ³¹P NMR chemical shift for Sarin in D₂O has been reported as a doublet at 30.891/37.344 ppm. indexcopernicus.com Its primary hydrolysis product, isopropyl methylphosphonic acid (IMPA), shows a distinct signal at a different chemical shift, for example, around 25.28 ppm in plasma. indexcopernicus.com This allows for the monitoring of Sarin hydrolysis and the identification of its degradation products. indexcopernicus.com

Reported ³¹P NMR Chemical Shifts:

| Compound | Matrix/Solvent | Chemical Shift (ppm) | Multiplicity |

| Sarin | D₂O | 30.891 / 37.344 | Doublet |

| IMPA | Plasma (in D₂O) | 25.28 | Singlet |

| IMPA | Urine (pH 9, in D₂O) | 25.39 | Singlet |

Data sourced from Index Copernicus. indexcopernicus.com

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique for the identification and quantification of Sarin, its degradation products, and its adducts with enzymes. In MS/MS, a precursor ion corresponding to the molecule of interest is selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for unambiguous identification. nih.gov

This technique is widely used for the analysis of Sarin's primary hydrolysis product, isopropyl methylphosphonic acid (IMPA), and the final degradation product, methylphosphonic acid (MPA), in various environmental and biological samples. nih.govacs.org LC-MS/MS is the preferred method for the direct analysis of these polar metabolites. mdpi.com

Furthermore, MS/MS is crucial for the characterization of Sarin adducts with proteins, such as butyrylcholinesterase (BChE). researchgate.net After exposure, Sarin covalently binds to the active site serine of the enzyme. researchgate.net To analyze this adduct, the protein is typically digested with an enzyme like trypsin, and the resulting peptide containing the Sarin-modified serine is analyzed by LC-MS/MS. nih.gov The mass increase of the peptide corresponds to the mass of the phosphonyl moiety from Sarin, providing definitive evidence of exposure. nih.gov

Applications of MS/MS in Sarin Analysis:

| Analyte | Method | Key Finding |

| Sarin Degradation Products (IMPA, MPA) | GC-MS/MS, LC-MS/MS | Unequivocal identification in environmental and biological samples. nih.govuni.lu |

| Sarin-Butyrylcholinesterase Adduct | MALDI-TOF-MS, LC-MS/MS | Identification of the modified serine residue (Ser198) in the active site of the enzyme. researchgate.net |

| Sarin-Albumin Adduct | LC-MS/MS | Detection of phosphonylated tyrosine residues after proteolytic digestion. uni.lu |

Fluorescence Spectroscopy for Probe Development

Fluorescence spectroscopy has emerged as a powerful tool for the development of sensitive and selective probes for the detection of this compound. This methodology relies on designing molecules (probes) that exhibit a change in their fluorescent properties upon reaction with Sarin or its surrogates. The design of these probes often incorporates nucleophilic functional groups, such as hydroxyl or amino moieties, which react with the electrophilic phosphorus center of nerve agents, leading to a discernible change in fluorescence emission rsc.org.

One notable development is a sensor based on a boron-difluoride (BODIPY) complex film, specifically BODIQ-TPE, which features an aza-boron-diquinomethene core flanked by tetraphenylethylene (B103901) (TPE) units. chemistryviews.org The nitrogen atom in the BODIQ core interacts with the phosphorus atom in Sarin, initiating a hydrolysis reaction that forms a protonated version of the probe. chemistryviews.org This reaction results in a rapid and distinct change in the emission spectrum, with a visual color change from cyan/blue to yellow/brown. chemistryviews.org This sensor demonstrates high sensitivity with a low detection limit of 0.7 parts per billion (ppb) and a response time of less than two seconds, showcasing its potential for real-time detection in gaseous form. chemistryviews.org Its selectivity is a key feature, allowing it to distinguish Sarin from other similar compounds. chemistryviews.org

Another approach utilizes spiranic 4,4-diaryloxy-BODIPY derivatives. These probes provide a "turn-on" fluorescence signal for Sarin detection in solution. rsc.org The sensing mechanism involves the cleavage of the 4,4-bond in the probe, which is triggered by the nerve agent. rsc.org This process mitigates a photoinduced electron transfer (PET) process, "turning on" the fluorescence. For the Sarin simulant diethylchlorophosphate (DCP), these probes have achieved detection limits as low as 8.2 nM. rsc.org

The "covalent-assembly" design principle has also been successfully applied. The probe NA570 was developed based on a phenylogous Vilsmeier-Haack reaction for detecting Sarin-related threats. nih.gov This probe is advantageous due to its simple molecular structure and its ability to produce both a colorimetric and a "turn-on" fluorimetric signal from a zero background, which is highly desirable for sensitive detection. nih.gov

Table 1: Performance of Selected Fluorescent Probes for Sarin and Simulant Detection

| Probe Name/Type | Target Analyte | Detection Limit | Response Time | Key Feature |

|---|---|---|---|---|

| BODIQ-TPE Film | Gaseous Sarin | 0.7 ppb | < 2 seconds | Dynamic response and high selectivity. chemistryviews.org |

| 4,4-diaryloxy-BODIPY | Diethylchlorophosphate (DCP) | 8.2 nM | Several minutes | "Turn-on" fluorescence in solution. rsc.org |

| NA570 | Sarin-related threats | Not specified | Not specified | Colorimetric and "turn-on" fluorimetric signal. nih.gov |

| BDHA (Rhodamine-based) | Diethylchlorophosphate (DCP) | µM range | Not specified | Facilitates spirolactam ring opening for signal. nih.gov |

Biosensor and Immunochemical Approaches for Detection (Methodological Research)

Methodological research into biosensors and immunochemical assays offers highly specific and sensitive alternatives for the detection of this compound. These approaches leverage the specificity of biological molecules, such as enzymes and antibodies, to identify organophosphonates.

A competitive inhibition enzyme immunoassay (CIEIA) has been developed for Sarin detection. nih.gov This method involves producing antibodies that can recognize Sarin. In the assay, a sample potentially containing Sarin competes with a known, labeled Sarin conjugate for binding to a limited number of antibody sites. The presence of Sarin in the sample leads to a decrease in the signal from the labeled conjugate. This CIEIA method can detect Sarin at concentrations as low as 10⁻⁶ mol/L, with a standard curve that is linear over three orders of magnitude. nih.gov

Enzyme-Based Biosensors for Organophosphonate Detection

Enzyme-based biosensors are a prominent area of research, typically operating on the principle of enzyme inhibition or the direct catalytic hydrolysis of the target organophosphonate. scispace.com These biosensors immobilize an enzyme onto a transducer, which converts the biological response into a measurable signal. mdpi.com

Cholinesterases (ChEs), such as acetylcholinesterase (AChE), are commonly used in these sensors. Sarin and other nerve agents inhibit the activity of ChE, and this inhibition can be measured electrochemically or optically to determine the agent's concentration. mdpi.com To enhance stability and prevent leaching, enzymes can be immobilized in materials like polyurethane foam, allowing for their use in diverse environments, including soil and water. dtic.mil

Other enzymes are used for their specific catalytic properties. Organophosphorus hydrolase (OPH) is known to hydrolyze Sarin more readily than other nerve agents like Soman (B1219632). dtic.mil Another enzyme, OPAA, a type of dipeptidase, effectively catalyzes the hydrolysis of organophosphates with a phosphorus-fluorine (P-F) bond, making it highly suitable for the specific and sensitive detection of G-type agents like Sarin. scispace.com The development of biosensors incorporating these enzymes allows for the creation of systems that can not only detect but also differentiate between various organophosphorus compounds. dtic.mil

Table 2: Enzymes Used in Biosensors for this compound and Organophosphonate Detection

| Enzyme | Principle of Detection | Target Specificity | Noteworthy Characteristics |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition of enzyme activity | Broad for organophosphorus nerve agents | Well-established method; can be immobilized for field use. mdpi.comdtic.mil |

| Organophosphorus Hydrolase (OPH) | Catalytic hydrolysis | Hydrolyzes Sarin more readily than Soman | Allows for differentiation between certain nerve agents. dtic.mil |

| OPAA Dipeptidase | Catalytic hydrolysis | Specific for compounds with a P-F bond | Enables sensitive and specific detection of G-type agents (Sarin, Soman). scispace.com |

| Phosphotriesterase (PTE) | Catalytic hydrolysis | Broad range, including G-series agents | Exhibits high catalytic efficiency for hydrolysis of nerve agents. mdpi.com |

Nanostructure-Based Chemical Sensors for Sarin Detection

The integration of nanostructured materials into chemical sensors has significantly improved the analytical performance for Sarin detection, particularly in terms of sensitivity and response time. mdpi.com These materials offer unique properties such as high surface-area-to-volume ratios and enhanced catalytic or electronic characteristics.

Carbon-based nanomaterials are widely explored. Carbon nanotubes have been used to modify working electrodes in electrochemical biosensors, which helps to immobilize enzymes and detect enzymatic by-products at a low potential, thus improving sensitivity. mdpi.com A biosensor using this approach demonstrated the ability to detect Sarin gas at a concentration of 0.1 mg/m³ with an incubation time of only 30 seconds. mdpi.com Functionalized carbon nanoparticles have also been designed as water-soluble sensors. By incorporating ethanolamine (B43304) arms, these nanoparticles can selectively recognize Sarin simulants like dimethyl methylphosphonate (B1257008) (DMMP) in water, achieving an exceptionally low detection limit of 0.39 parts per trillion (ppt) through a fluorescence quenching mechanism. acs.org Chemiresistors based on thin layers of reduced graphene oxide (rGO) show noticeable changes in resistance when exposed to parts-per-million (ppm) concentrations of DMMP. acs.org

Metal and metal oxide nanostructures are also effective. Three-dimensional hybrid nanomaterials of nickel, multi-walled carbon nanotubes, and carbon nanofibers (Ni-MWCNTs/CNFs) have a large specific surface area (530 m²/g) and exhibit a strong response to 1 ppm of DMMP at room temperature. nih.gov Gold nanoparticles (GNPs) are utilized in fluorescence-based sensing techniques due to their unique optical properties. nih.gov Additionally, tin dioxide (SnO₂) nanobelts have been assembled onto microheaters to create sensors for detecting DMMP. colostate.edu

Table 3: Examples of Nanostructure-Based Sensors for Sarin and Simulant Detection

| Nanomaterial | Sensor Type | Target Analyte | Detection Limit / Sensitivity |

|---|---|---|---|

| Carbon Nanotubes | Electrochemical Biosensor | Sarin Gas | 0.1 mg/m³ (in 30s) mdpi.com |

| Functionalized Carbon Nanoparticles | Fluorescence Sensor | DMMP (in water) | 0.39 ppt (B1677978) acs.org |

| Reduced Graphene Oxide (rGO) | Chemiresistor | DMMP | ~76% resistance change at 40 ppm acs.org |

| 3D Ni-MWCNTs/CNFs | Chemiresistor | DMMP | 18.8 response to 1 ppm nih.gov |

| Tin Dioxide (SnO₂) Nanobelts | Chemiresistor | DMMP | Not specified colostate.edu |

Bioremediation and Decontamination Research for Organophosphorus Compounds

Enzymatic Bioremediation Strategies for (-)-Sarin Analogs

Enzymatic bioremediation utilizes the catalytic power of enzymes to transform hazardous organophosphorus compounds into less toxic substances. This approach is considered a promising, environmentally friendly alternative to traditional chemical decontamination methods. nih.govresearchgate.net Research primarily centers on identifying, improving, and applying enzymes capable of hydrolyzing the stable phosphorus-ester bonds found in this compound and its analogs.

Organophosphorus hydrolases (OPH) are a class of enzymes that have been extensively studied for their ability to detoxify a wide range of organophosphorus compounds, including nerve agents like this compound. oup.com A significant focus of research has been on enhancing the natural catalytic activity and specificity of these enzymes through protein engineering techniques such as directed evolution and site-directed mutagenesis. oup.comnih.govresearchgate.net

Phosphotriesterase (PTE), also known as OPH, is a bacterial enzyme that has been a primary candidate for this research. nih.govnih.gov While wild-type PTE exhibits some activity against nerve agents, its efficiency is often insufficient for practical decontamination purposes. nih.gov Engineering efforts have aimed to improve its catalytic efficiency, particularly against the more toxic stereoisomers of these agents. nih.gov For instance, through rational design and directed evolution, PTE variants have been developed with significantly enhanced rates of hydrolysis for G-type nerve agents. acs.org One study successfully created a mutant of phosphotriesterase (H254G/H257W/L303T) with a 1000-fold increase in the rate of enzymatic hydrolysis for a soman (B1219632) analog. dtic.mil

Other enzymes have also been engineered for this purpose. Organophosphorus Acid Anhydrolase (OPAA) from Alteromonas sp. JD6.5 has been shown to rapidly hydrolyze several G-type nerve agents. nih.gov Through structural protein engineering, researchers achieved a 30-fold increase in catalytic efficiency of OPAA towards racemic Russian VX by optimizing the substrate-binding site with mutations at just three amino acid positions. nih.gov Similarly, Diisopropylfluorophosphatase (DFPase) and Paraoxonase 1 (PON1) have been engineered to improve their hydrolysis rates against G-type agents by over 340-fold compared to the wild-type enzymes. acs.org

The table below summarizes the impact of specific mutations on the catalytic efficiency of various organophosphorus-hydrolyzing enzymes against this compound or its analogs.

| Enzyme | Original Source | Mutation(s) | Target Substrate(s) | Reported Improvement in Catalytic Efficiency |

| Phosphotriesterase (PTE) | Brevundimonas diminuta | H254G/H257W/L303T | Soman analog | ~1000-fold enhancement in hydrolysis rate. dtic.mil |

| Phosphotriesterase (PTE) | Brevundimonas diminuta | Not Specified | (S)-enantiomers of GB, GD, GF | kcat/Km values of 2 x 10^6, 5 x 10^5, and 8 x 10^5 M⁻¹ s⁻¹ respectively. acs.org |

| Organophosphorus Acid Anhydrolase (OPAA) | Alteromonas sp. JD6.5 | 3 amino acid alterations | Racemic VR (Russian VX) | 30-fold increase in catalytic efficiency. nih.gov |

| Paraoxonase 1 (PON1) | Human | Not Specified | G-type nerve agents | >340-fold enhancement in hydrolysis rates. acs.org |

| Organophosphorus Hydrolase (OPH) | Bacillus subtilis | 257Y | Sarin (B92409) | Significantly accelerated hydrolysis. e3s-conferences.org |

| Diisopropylfluorophosphatase (DFPase) | Loligo vulgaris | E37A/Y144A/R146A/T195M | Sp-cyclosarin, Sp-sarin | 29-fold increase for Sp-cyclosarin; 5.5-fold increase for Sp-sarin. mdpi.com |

To circumvent issues related to the release of genetically modified organisms into the environment, research has increasingly focused on the development of cell-free enzyme systems for decontamination. nih.gov These systems utilize purified enzymes, either in solution or immobilized on various supports, to detoxify organophosphorus compounds. This approach offers several advantages, including high enzyme concentration, absence of cellular metabolic processes that might interfere with decontamination, and greater control over the reaction environment. nih.gov

Immobilizing enzymes on matrices like polyurethane can enhance their stability and reusability, making them suitable for decontaminating surfaces such as skin, clothing, or equipment. nih.gov For example, cholinesterases have been immobilized onto a polyurethane sponge, which retained its catalytic activity under harsh conditions and could be reused multiple times in conjunction with oximes to detoxify organophosphates. nih.gov

Cell-free systems are being explored for various applications, from environmental bioremediation of contaminated soil and water to personal decontamination. nih.gov The use of purified, engineered enzymes in these systems allows for rapid and efficient neutralization of nerve agents without the logistical and regulatory challenges associated with using live, genetically modified microorganisms. nih.gov

Chemical Decontamination Reactions and Mechanisms (Research Scale)

Alongside enzymatic methods, research continues into chemical reactions that can effectively neutralize this compound. These studies aim to understand the underlying mechanisms of hydrolysis and to develop novel catalysts that can accelerate the breakdown of these organophosphorus compounds on a research scale.

The primary mechanism for the chemical degradation of this compound is hydrolysis, which involves a nucleophilic attack on the phosphorus atom. nih.gov This reaction cleaves the P-F bond, resulting in the formation of isopropyl methylphosphonic acid and hydrogen fluoride (B91410), which are significantly less toxic than the parent compound. The rate of this hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions. nih.gov

Research has focused on identifying and developing more effective nucleophiles to accelerate this process. The reaction is generally understood to proceed via a nucleophilic substitution mechanism at the phosphorus center. sapub.org Various nucleophiles, including oximes and amidoximes, have been synthesized and evaluated for their ability to cleave the phosphorus-ester or phosphorus-thioester bonds in organophosphorus compounds. researchgate.net Studies have shown that certain structural features, such as an ortho-hydroxyl group on aryl-oximes, can significantly enhance their reactivity. researchgate.net Molecular modeling studies suggest that oximes, in their deprotonated oximate form, are particularly efficient reactivators of organophosphate-inhibited enzymes through a distinct three-step mechanism. nih.gov Peroxides are also considered attractive reactants for decontamination due to their non-toxic and non-corrosive nature. researchgate.net

To further enhance the rate of hydrolysis, various catalytic systems are being investigated. The inspiration for many of these catalysts comes from the active sites of natural enzymes like phosphotriesterases, which often contain metal ions. mdpi.compreprints.org

Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of catalysts for the degradation of nerve agents. mdpi.compreprints.org Zirconium-based MOFs, in particular, have demonstrated exceptionally high catalytic activity for the hydrolysis of this compound and its simulants. cell.comacs.org For instance, composites made of Zr-MOFs integrated with an amine-based hydrogel have been shown to achieve near-instantaneous catalytic hydrolysis of organophosphorus nerve agents under ambient conditions. cell.com The mechanism involves the Lewis-acidic metal sites on the MOF activating the P=O bond, which facilitates the nucleophilic attack by a water molecule. mdpi.comacs.org

Environmental Fate and Degradation Pathways of Organophosphorus Compounds

Hydrolysis Kinetics and Mechanisms of (-)-Sarin in Aqueous Environments

Hydrolysis is recognized as the predominant degradation mechanism for Sarin (B92409) in aqueous environments researchgate.net. The phosphorus-fluorine (P-F) bond in Sarin is highly susceptible to nucleophilic attack by water and hydroxide (B78521) ions, leading to its breakdown wikipedia.org. The rate of Sarin hydrolysis is significantly influenced by both pH and temperature nih.gov.

Hydrolysis Kinetics: Sarin exhibits faster hydrolysis rates at pH values below 4 and above 6.5 nih.gov. In distilled water at 25 °C, the hydrolysis half-life of Sarin can vary considerably with pH, ranging from 75 hours at pH 7 to as little as 0.8 hours at pH 9 nih.gov. Another study indicates a half-life of approximately 80 hours at pH 7 and 20 °C in natural waters nrt.org. At neutral pH and room temperature, Sarin's half-life is reported as 5.4 hours, which decreases to just 15 minutes under alkaline conditions (pH 9) nih.gov. The presence of ions, such as Ca²⁺ and Mg²⁺ in seawater, can catalyze the hydrolysis, reducing the half-life to about 1 hour at pH 7.6 and 25 °C nih.gove3s-conferences.org. Copper(II) chelates and hypochlorite (B82951) ions have also been shown to effectively catalyze Sarin hydrolysis, with a half-life of 2.0 hours observed in the presence of 1 ppm copper at pH 6.5 and 25 °C tandfonline.com.

Table 1: Sarin Hydrolysis Half-Lives in Aqueous Environments

| Condition (Temperature, pH) | Half-Life (hours) | Source |

| 25 °C, pH 7 (distilled water) | 75 | nih.gov |

| 25 °C, pH 9 (distilled water) | 0.8 | nih.gov |

| 25 °C, pH 7.6 (seawater) | 1 | nih.gov |

| 20 °C, pH 7 (natural waters) | 80 | nrt.org |

| Room temperature, neutral pH | 5.4 | nih.gov |

| Room temperature, pH 9 | 0.25 (15 min) | nih.gov |

Hydrolysis Mechanisms: The chemical hydrolysis of nerve agents, including Sarin, typically proceeds via an addition-elimination mechanism, leading to the formation of a stable penta-coordinated phosphorus intermediate bjbabs.org. The primary hydrolysis products of Sarin are isopropyl methylphosphonic acid (IMPA) and hydrogen fluoride (B91410) (HF), both of which are considerably less toxic than the parent compound nih.govnrt.orgtandfonline.com.

Enzymatic hydrolysis also plays a crucial role in Sarin inactivation. The enzyme paraoxonase (PON1), an esterase produced by the liver, is capable of hydrolyzing Sarin nih.gov. Research into the hydrolysis of (S)-Sarin (the (-)-enantiomer) by enzymes like diisopropyl fluorophosphatase (DFPase) suggests a mechanism where an intervening water molecule, activated by a specific aspartate residue (Asp229), performs a nucleophilic attack on the phosphorus center of the substrate nih.govacs.org. This differs from the mechanism observed for other organophosphorus compounds like diisopropylfluorophosphate (DFP), where a stable pentavalent phosphoenzyme intermediate is formed nih.gov. The calculated free energy barrier for (S)-Sarin hydrolysis by DFPase is significantly higher than for DFP, at 28.6 kcal mol⁻¹ nih.govacs.org.

Photolytic and Oxidative Degradation Pathways (Research Focus)

While Sarin is not expected to undergo direct photolysis in the environment due to its lack of significant UV absorption above 290 nm nih.gov, it can be degraded through indirect photolytic and oxidative pathways. In the atmosphere, vapor-phase Sarin is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life in air of approximately 9.6 hours nih.govnih.gov.

Microbial Degradation of Organophosphonates in Environmental Matrices

While specific biodegradation data for Sarin itself are limited in the literature nih.gov, extensive research has been conducted on the microbial degradation of organophosphonates, including Sarin's primary hydrolysis product, isopropyl methylphosphonic acid (IMPA) tandfonline.comtandfonline.com.

Microbial consortia are capable of biotransforming IMPA into methylphosphonic acid (MPA) and inorganic phosphate (B84403) nih.gov. Studies have identified various microorganisms, such as Stenotrophomonas, Bacillus serrata, Burkholderia, Streptomyces, and Aspergillus niger, that are effective in degrading organophosphate pesticides researchgate.netfrontiersin.orgplantarchives.org. These microorganisms often employ specific enzymes, including esterase, diisopropyl fluorophosphatase (DFPase), phosphotriesterase, somanase, parathion (B1678463) hydrolase, and paraoxonase, to break down the complex chemical structures of organophosphorus compounds researchgate.netmdpi.comnih.gov.

The organophosphate degradation (opd) gene, found in bacteria such as Brevundimonas diminuta, Flavobacterium sp., Agrobacterium radiobacter, and Pseudomonas pseudoalcaligenes, encodes enzymes characterized by a binuclear metal core that facilitates the hydrolytic reaction mdpi.com. In biodegradation kinetics studies, mixed microbial cultures acclimated to IMPA demonstrated significant degradation capabilities. For instance, APG and SX microorganisms were able to degrade initial IMPA concentrations of 85 to 90 mg/L to non-detectable levels within 75 hours, utilizing IMPA as their sole phosphorus source nih.gov.

Table 2: Microbial Degradation Rates of Isopropyl Methylphosphonic Acid (IMPA)

| Microbial Culture | Maximum Degradation Rate (mg/L/day) | Time to Non-detectable Levels (hours) | Initial IMPA Concentration (mg/L) | Source |

| SX microorganisms | 120.9 | 75 | 85-90 | nih.gov |

| APG microorganisms | 118.3 | 75 | 85-90 | nih.gov |

Surface-Mediated Degradation Mechanisms of Sarin

The presence of surfaces can significantly influence the degradation pathways and rates of Sarin researchgate.net. The interaction of Sarin with different surface types can alter the dominant degradation mechanism and associated reaction barriers.

Influence of Surface Polarity: Molecular dynamics simulations have revealed distinct degradation pathways for Sarin depending on the surface's hydrophilic or hydrophobic nature researchgate.net.

Hydrophilic Surfaces: When Sarin is in close proximity to a hydrophilic surface, typically within hydrogen-bonding distance, the most probable degradation mechanism is an Sɴ2 reaction. This pathway benefits from a lowered reaction barrier, approximately 15 kcal/mol less than the Sɴ2 decomposition in bulk aqueous environments researchgate.net.

Hydrophobic Surfaces: In contrast, the degradation of Sarin on idealized hydrophobic surfaces tends to proceed via an Sɴ1-type mechanism. This involves an initial breaking of the phosphorus-fluorine (P-F) bond, followed by a subsequent nucleophilic attack by water. The reaction barrier for this Sɴ1 pathway is about 10 kcal/mol higher compared to the Sɴ2 degradation observed in bulk aqueous solutions researchgate.net.

Specific Catalytic Surfaces: Various materials have been investigated for their ability to catalyze Sarin degradation:

Zinc Oxide (ZnO): Both pristine and hydroxylated ZnO surfaces have shown strong adsorption capabilities for Sarin. On hydroxylated ZnO surfaces, Sarin decomposition primarily occurs through the fission of the P-F bond, leading to the formation of isopropyl methylphosphonic acid (IMPA). Additionally, a novel decomposition mechanism involving the elimination of a propene molecule has been identified, which is predicted to have considerably higher reaction rates than the conventional P-F or P-OCH₃ bond breaking reactions researchgate.net.

Copper Oxides (Cu₂O(111) and CuO(111)): First-principles calculations indicate that unsaturated copper sites on both Cu₂O(111) and CuO(111) surfaces strongly adsorb Sarin through its phosphoryl oxygen. Degradation on these surfaces predominantly involves the fission of the P-F bond. Notably, wet Cu₂O(111) surfaces are highly effective in degrading Sarin under mild conditions, with an energy span of 77.0 kJ/mol for the decomposition acs.org.

Polyoxoniobates (e.g., Cs₈Nb₆O₁₉): These highly basic and nucleophilic materials promote the general base hydrolysis of Sarin at the gas-surface interface. The mechanism involves the adsorption of water and Sarin onto the polyoxoniobate surface, followed by a concerted hydrolysis of a water molecule and nucleophilic addition of the nascent hydroxyl group to the phosphorus center of Sarin. This leads to the elimination of either hydrogen fluoride or isopropanol (B130326) and the formation of polyoxoniobate-bound isopropyl methylphosphonic acid (i-MPA) or methylphosphonofluoridic acid (MPFA) rsc.org.

Applications of Sarin in Fundamental Biochemical and Pharmacological Research As a Research Tool

Probing Cholinesterase Active Site Mechanisms and Dynamics

(-)-Sarin serves as a crucial probe for understanding the active site mechanisms and dynamics of cholinesterases. Its irreversible binding to the catalytic serine residue within the active site of AChE, forming a stable phosphonate (B1237965) ester, effectively "freezes" the enzyme in an inhibited state. bjbabs.orgmdpi.comubc.ca This allows researchers to study the structural and molecular features of the enzyme's active site and the precise interactions involved in organophosphate inhibition. mdpi.comacs.orgnih.gov

Studies employing computational techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations have investigated the interaction energies between sarin (B92409) and the AChE active site. acs.orgnih.gov These studies propose an inhibition mechanism involving the uptake of sarin into the AChE cavity, highlighting the critical role of the catalytic triad (B1167595) (Ser-His-Glu) and the oxyanion hole in accelerating the phosphylation process. mdpi.com The high specificity and affinity of sarin for AChE make it an ideal model compound for exploring the enzyme's catalytic machinery and its susceptibility to organophosphorus compounds. researchgate.net

Furthermore, the stereoselective inhibition by this compound (Sₚ form) underscores the precise spatial requirements of the cholinesterase active site, allowing for detailed investigations into chiral recognition and enzyme-substrate/inhibitor complementarity. wikipedia.org

Development of Cholinesterase Reactivators (Mechanism-Oriented Research)

The potent inhibition by this compound has made it a benchmark compound for the development and mechanistic study of cholinesterase reactivators. These reactivators, primarily oximes, are designed to cleave the covalent bond between the sarin adduct and the active site serine, thereby regenerating functional enzyme. acs.orgplos.orgmdpi.commmsl.cz

Research in this area focuses on understanding the molecular aspects that determine the efficiency and selectivity of various oximes in reactivating sarin-inhibited AChE and BChE. mdpi.com Computational modeling studies, including DFT and MD simulations, are extensively used to elucidate the multi-step reactivation process. acs.orgplos.orgmdpi.commmsl.czacs.orgpnas.org These studies have revealed that oximes typically reactivate AChE through a three-step mechanism, involving nucleophilic attack on the phosphorus atom of the sarin-enzyme adduct. acs.orgacs.org

Key research findings include:

Oxime-induced reactivation mechanism : Oximate anions, due to their α-effect nucleophilic reactivity, bind to the sarin-AChE adduct, forming a phosphorus complex, followed by an elimination step that regenerates the serine residue. acs.org

Structural insights into reactivation : X-ray crystallography and molecular dynamics simulations of complexes like HI-6 with sarin-inhibited AChE have provided insights into how reactivators interact with the phosphonylated enzyme, revealing conformational changes and hydrogen-bond networks crucial for reactivation. plos.orgpnas.org

Factors influencing reactivation efficiency : The efficiency of reactivation is known to depend on the chemical structures of both the nerve agent and the oxime, as well as sequence variations in the AChE active site. plos.orgmmsl.cz

The following table summarizes some reactivators and their reported efficacy against sarin-inhibited AChE:

| Reactivator | Mechanism of Action (General) | Notes on Sarin-Inhibited AChE Reactivation | References |